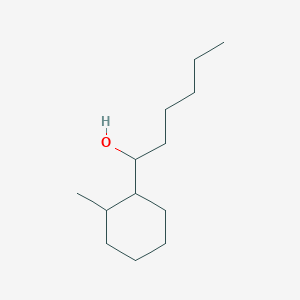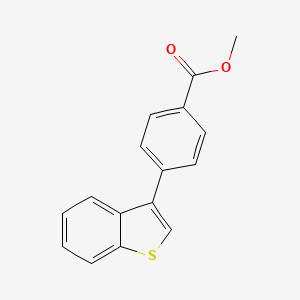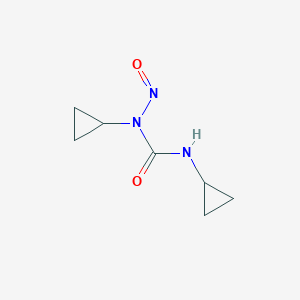
1,3-Dicyclopropyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopropyl-1-nitrosourea is an organic compound with the molecular formula C7H11N3O2. It is a member of the nitrosourea family, which is known for its applications in chemotherapy due to its ability to alkylate DNA. This compound is characterized by the presence of two cyclopropyl groups and a nitrosourea moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropyl-1-nitrosourea typically involves the reaction of cyclopropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclopropylamine} + \text{Nitrosyl Chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent the decomposition of the nitrosyl chloride. The temperature and solvent used can vary, but common solvents include dichloromethane and chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclopropyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The nitrosourea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Dicyclopropyl-1-nitrosourea has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and as a precursor for other nitrosourea compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclopropyl-1-nitrosourea involves the alkylation of DNA. The nitrosourea moiety can form reactive intermediates that interact with DNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include the DNA bases, particularly guanine and cytosine.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
1,3-Dicyclopropyl-1-nitrosourea is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties compared to other nitrosoureas. These properties include increased stability and specific reactivity patterns, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
80413-75-8 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
1,3-dicyclopropyl-1-nitrosourea |
InChI |
InChI=1S/C7H11N3O2/c11-7(8-5-1-2-5)10(9-12)6-3-4-6/h5-6H,1-4H2,(H,8,11) |
Clave InChI |
BVBVDWCJVTVEJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)N(C2CC2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

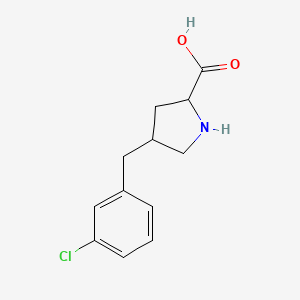
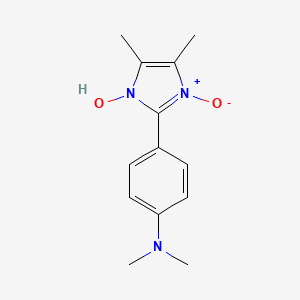
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)

